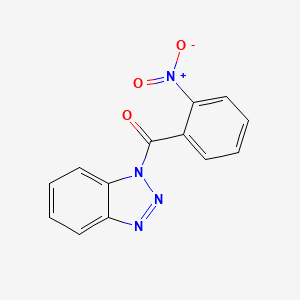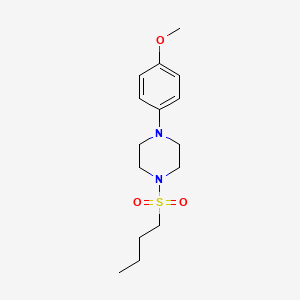![molecular formula C15H16N4 B5366115 5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole](/img/structure/B5366115.png)
5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole is not fully understood. However, it has been suggested that this compound exerts its biological activity by interacting with specific targets, including enzymes and receptors, in the body. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and proteases, and can also modulate the activity of various receptors, including G protein-coupled receptors. In vivo studies have shown that this compound can exert anti-inflammatory, anti-tumor, and hypoglycemic effects.
実験室実験の利点と制限
One of the main advantages of using 5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole in lab experiments is its high potency and selectivity towards specific targets. This makes it an ideal compound for studying the mechanism of action of various enzymes and receptors. However, one of the main limitations of using this compound is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole in scientific research. One of the main directions is the development of new drug candidates based on this compound for the treatment of various diseases. Another direction is the synthesis of new organic materials based on this compound for various applications, including optoelectronics and energy storage. Additionally, the use of this compound as a catalyst for various reactions, including asymmetric synthesis and polymerization, is another promising direction for future research.
合成法
The synthesis method of 5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole involves the reaction of 2-isopropyl-1H-imidazole-1-carboxaldehyde with 4-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with hydrazine hydrate to produce the final compound.
科学的研究の応用
5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In material science, it has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In catalysis, this compound has shown potential as a catalyst for various reactions, including C-H activation and cross-coupling reactions.
特性
IUPAC Name |
2-propan-2-yl-1-[4-(1H-pyrazol-5-yl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11(2)15-16-9-10-19(15)13-5-3-12(4-6-13)14-7-8-17-18-14/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLAYBWENOTYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,6R*)-9-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5366032.png)
![1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)

![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5366060.png)

![3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5366066.png)

![methyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366086.png)
![[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5366089.png)
![1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5366097.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5366103.png)
